molecular formula C17H19N5O8 B613704 Boc-D-His(dnp)-OH isopropanol solvate CAS No. 204125-02-0

Boc-D-His(dnp)-OH isopropanol solvate

Cat. No. B613704
M. Wt: 421.37
InChI Key:
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Description

“Boc-His (Trt)-OH” is a type of amino acid used in peptide synthesis . It has an empirical formula of C30H31N3O4 and a molecular weight of 497.58 .


Molecular Structure Analysis

The molecular structure of “Boc-His (Trt)-OH” is represented by the SMILES string CC(C)(C)OC(=O)NC@@HC(c2ccccc2)(c3ccccc3)c4ccccc4)C(O)=O .


Chemical Reactions Analysis

“Boc-His (Trt)-OH” is used in Boc solid-phase peptide synthesis . The specific reactions it undergoes in this process were not detailed in the sources I found.


Physical And Chemical Properties Analysis

“Boc-His (Trt)-OH” is a powder with an optical activity of [α]20/D +12.5±1.0°, c = 1% in methanol. It has a melting point of 130 °C (dec.) .

Scientific Research Applications

Solvate Formation and Structural Analysis

The study of small pseudopeptides and their solvates, like the one reported by Angelici et al. (2010), demonstrates the importance of solvent interactions in crystal formation and stability. This research highlights how different solvents, including isopropanol, can influence the structural arrangement of peptide crystals, suggesting that Boc-D-His(dnp)-OH isopropanol solvate could be studied for its crystalline properties and solvent interactions (Angelici et al., 2010).

Characterization of Polymorphs and Solvates

The characterization of polymorphs and solvates through techniques like DNP enhanced solid-state NMR spectroscopy, as explored by Pinon et al. (2015), provides a framework for understanding the solid-state properties of complex molecules. This approach could be relevant for analyzing the structural and electronic properties of Boc-D-His(dnp)-OH isopropanol solvate (Pinon et al., 2015).

Solvation and Interaction Studies

Investigations into the solvation and interactions of protected amino acids, such as the work by Bünnemann and Merten (2016), offer insights into the conformational preferences and solvent-dependent behaviors of similar compounds. This research could inform studies on how Boc-D-His(dnp)-OH interacts with isopropanol and other solvents at the molecular level (Bünnemann & Merten, 2016).

Catalytic Applications

The use of small molecules and peptides in catalysis, as well as the study of their reactivity and mechanism of action, can be applied to Boc-D-His(dnp)-OH isopropanol solvate. For example, research on palladium nanoparticle-catalyzed reactions in isopropanol demonstrates the potential for exploring catalytic properties of complex molecules in sustainable chemical processes (Camp et al., 2014).

Safety And Hazards

“Boc-His (Trt)-OH” is classified as a combustible solid. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBPKGJUEPOXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-His(dnp)-OH isopropanol solvate

CAS RN

204125-02-0
Record name 204125-02-0
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